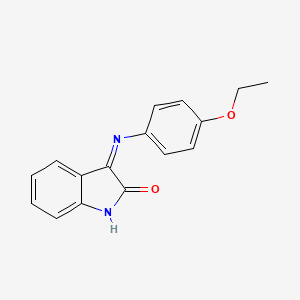

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one, also known as EI, is a synthetic compound that belongs to the indolinone family. It has been found to exhibit a range of biological activities, making it a valuable tool for scientific research.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

A significant area of application for "(E)-3-((4-ethoxyphenyl)imino)indolin-2-one" derivatives is in organic synthesis, where they are utilized as scaffolds for the synthesis of biologically active molecules. For instance, the facile diastereoselective synthesis of (E)-3-(arylimino)indolin-2-one derivatives is catalyzed by naturally occurring organic acids such as mandelic acid or itaconic acid. This process highlights the use of environmentally benign conditions, showcasing the potential of these compounds in green chemistry applications (Kaur et al., 2019).

Spectrophotometric Analysis

These compounds also find applications in spectrophotometry. For example, the spectrophotometric determination of Ni+2 ions utilizing derivatives of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one demonstrates their utility in analytical chemistry for the detection and quantification of metal ions in various samples (Al- Mofti & Al- Azrak, 2021).

Novel Drug Carriers

Another intriguing application is in the field of drug delivery systems. For example, amphiphilic diblock copolymers composed of methoxy poly(ethylene glycol) and e-caprolactone, incorporating indomethacin, showcase the use of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one derivatives in developing novel drug carriers for hydrophobic drugs. These carriers can significantly enhance the bioavailability and therapeutic efficiency of drugs (Kim et al., 1998).

Tyrosine Kinase Inhibitors

In the realm of medicinal chemistry, 3-substituted indolin-2-ones, a class to which "(E)-3-((4-ethoxyphenyl)imino)indolin-2-one" belongs, have been explored for their potential as selective inhibitors of receptor tyrosine kinases (RTKs). These compounds have shown promising results in inhibiting the autophosphorylation of various RTKs at submicromolar levels, suggesting their potential application in the treatment of diseases mediated by dysregulated RTK activity (Sun et al., 1998).

Fluorescence Studies

The interaction of differently substituted 3-styrylindoles with bovine serum albumin (BSA) has been studied using fluorescence spectroscopy. These studies provide insights into the binding mechanisms and potential applications of these compounds in studying protein interactions and dynamics, which is crucial for understanding various biological processes and designing drugs (Singh & Asefa, 2009).

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWOPLJPFUKKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)

![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2674858.png)

![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)

![Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate](/img/structure/B2674863.png)

![4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2674864.png)

![Methyl 3-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2674865.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2674870.png)

![5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2674872.png)